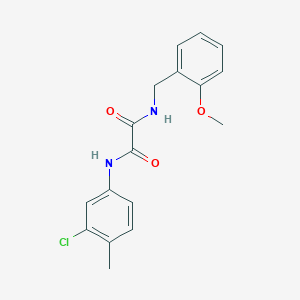

N-(3-chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide

Description

N-(3-Chloro-4-methylphenyl)-N'-(2-methoxybenzyl)ethanediamide (CAS: 429622-79-7) is an ethanediamide derivative characterized by two distinct aromatic substituents: a 3-chloro-4-methylphenyl group and a 2-methoxybenzyl group. This compound is part of a broader class of bis-amide derivatives, which are explored for applications ranging from pharmaceuticals to agrochemicals. Its structural features, including electron-withdrawing (chloro) and electron-donating (methoxy) groups, may modulate reactivity and biological interactions.

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-14(11)18)20-17(22)16(21)19-10-12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIJOXUVPZYRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N’-(2-methoxybenzyl)ethanediamide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-methoxybenzylamine in the presence of an ethanediamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-methylphenyl)-N’-(2-methoxybenzyl)ethanediamide may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then heated to the required temperature and maintained under controlled conditions to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-N’-(2-methoxybenzyl)ethanediamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ethanediamides with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(2-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethanediamide Derivatives with Heterocyclic Modifications

A structurally related compound, N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (CAS: 896322-27-3), shares the 3-chloro-4-methylphenyl and ethanediamide core but incorporates a thiazolo-triazol heterocycle linked via an ethyl spacer . Key differences include:

- Substituent Effects : The additional 4-methoxyphenyl group on the heterocycle may alter solubility and bioavailability compared to the simpler 2-methoxybenzyl group in the target compound.

Chloro-Aryl Compounds in Polymer Science

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares a chloro-substituted aromatic system but features a phthalimide core instead of an ethanediamide. This compound is utilized in polymer synthesis due to its high purity and reactivity as a monomer . Comparative observations:

- Functional Groups : The phthalimide’s cyclic imide structure enhances thermal stability, whereas the ethanediamide’s linear amides may favor solubility in polar solvents.

Substituent-Driven Fragmentation Patterns

Mass spectrometry studies of NBOMe compounds (e.g., 25iP-NBOMe) highlight the diagnostic fragmentation of the N-(2-methoxybenzyl) group, yielding ions such as C₈H₉O⁺ (m/z = 121.0648) and C₇H₇⁺ (m/z = 91.0542) . For the target compound, similar fragmentation of the 2-methoxybenzyl moiety would aid analytical differentiation from analogs with fluorobenzyl or other substituents.

Agrochemical analogs

These examples underscore the role of halogen and methoxy substituents in enhancing lipophilicity and target binding, suggesting similar design principles could apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.